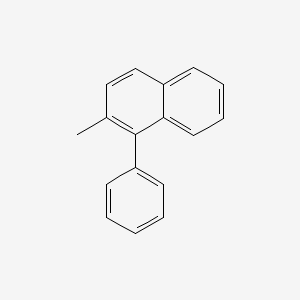

Naphthalene, methylphenyl-

Description

Significance of Polysubstituted Naphthalene (B1677914) Systems in Contemporary Chemical Research

Polysubstituted naphthalene systems are of considerable importance in modern chemical research due to their versatile applications and interesting electronic and optical properties. nih.gov These compounds serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, polymers, dyes, and pigments. ontosight.aismolecule.com The naphthalene framework is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic effects such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities. ekb.egresearchgate.net

The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalenes is a major focus of research. nih.govnih.gov The ability to control the placement of various substituents on the naphthalene core is critical for fine-tuning the properties of the resulting molecules for specific applications. researchgate.net For instance, in materials science, the electronic and optical properties of fused aromatic compounds are of great interest for developing new technologies. nih.gov

Scope and Focus of Research on Methylphenylnaphthalene Architectures

Research on methylphenylnaphthalene architectures is multifaceted, encompassing their synthesis, structural characterization, and exploration of their potential applications. A key area of investigation is the development of synthetic strategies that allow for the controlled and regioselective introduction of methyl and phenyl groups onto the naphthalene ring system. nih.govacs.org This includes the use of various catalytic methods, such as palladium-catalyzed cross-coupling reactions, to form the desired carbon-carbon bonds. rsc.orgthieme-connect.com

The structural features of methylphenylnaphthalenes, such as the potential for axial chirality in certain isomers, are also of significant interest. acs.org The unique three-dimensional structures of these molecules can influence their interactions with biological systems or their performance in materials science applications.

Furthermore, methylphenylnaphthalene derivatives are studied as model compounds to understand the behavior and properties of polycyclic aromatic hydrocarbons (PAHs). ontosight.ai Their applications are being explored in diverse fields, from the creation of novel dyes and pigments to their potential use as intermediates in the synthesis of medicinally relevant compounds. smolecule.com

Evolution of Synthetic Strategies for Naphthalene Frameworks with Aryl and Alkyl Substitutions

The synthesis of naphthalene frameworks bearing both aryl and alkyl substituents has evolved significantly over time. Traditional methods often relied on electrophilic aromatic substitution reactions, but these approaches can suffer from a lack of regioselectivity, making it difficult to obtain specific isomers in high purity. nih.govresearchgate.net

Modern synthetic chemistry has introduced a variety of more sophisticated and controlled methods. Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become a cornerstone for the construction of arylated and alkylated naphthalenes. researchgate.netrsc.orgthieme-connect.com These reactions, such as the Suzuki-Miyaura coupling, allow for the precise formation of carbon-carbon bonds between the naphthalene core and the desired aryl or alkyl groups. rsc.org

Other advanced strategies include:

Benzannulation reactions: These methods involve the construction of the naphthalene ring system from acyclic or monocyclic precursors, allowing for the pre-installation of substituents that will ultimately define the substitution pattern of the final product. acs.orgrsc.org

Cycloaddition reactions: Diels-Alder type reactions have been employed to construct the naphthalene core, followed by further functionalization. ekb.eg

Skeletal editing: Innovative techniques are emerging that allow for the transmutation of atoms within an existing heterocyclic ring system to generate a naphthalene core, offering a novel approach to substituted naphthalenes. nih.gov

These modern synthetic methodologies provide chemists with powerful tools to access a wide array of specifically substituted naphthalene derivatives, including methylphenylnaphthalenes, for various scientific and technological applications.

Interactive Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Naphthalene, (methylphenyl)- | ontosight.ai | C₁₇H₁₄ | 230.29 ontosight.ai |

| 1-(4-Methylphenyl)naphthalene | 27331-34-6 echemi.com | C₁₇H₁₄ echemi.com | 218.29 echemi.com |

| 2-(4-methylphenyl)naphthalene | 59115-49-0 rsc.org | C₁₇H₁₄ | 218.29 |

| 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione | 915372-69-9 smolecule.com | C₁₇H₁₃NO₂ smolecule.com | 263.29 smolecule.com |

| N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide | C₁₇H₁₄BrNO₂S | 376.3 | |

| N-(3-methylphenyl)naphthalen-2-amine | 76783-57-8 | C₁₇H₁₅N | 233.31 |

Structure

3D Structure

Properties

CAS No. |

97232-29-6 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-methyl-1-phenylnaphthalene |

InChI |

InChI=1S/C17H14/c1-13-11-12-14-7-5-6-10-16(14)17(13)15-8-3-2-4-9-15/h2-12H,1H3 |

InChI Key |

AFNPKVCOEPJJLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methylphenylnaphthalene Architectures

Regioselective Synthesis of Substituted Naphthalenes

Achieving precise control over the placement of substituents on the naphthalene (B1677914) ring is a formidable challenge that has driven the development of innovative synthetic methods.

Strategies to Overcome Regiochemical Control Challenges in Naphthalene Synthesis

Traditional methods for synthesizing substituted naphthalenes, such as electrophilic aromatic substitution, often present significant challenges in controlling regioselectivity. The outcome of these reactions is heavily dependent on the electronic properties of pre-existing functional groups, which can lead to mixtures of isomers that are difficult to separate. nih.govacs.org This lack of precise control hinders the efficient synthesis of complex, polysubstituted naphthalene derivatives. nih.govacs.org

To address these challenges, modern synthetic chemistry has shifted towards strategies that offer greater regiochemical precision. One of the most powerful approaches is directed C-H activation. This technique utilizes a directing group to position a metal catalyst at a specific C-H bond on the naphthalene scaffold, enabling functionalization at a predetermined site. nih.gov Isoquinoline (B145761) moieties, for instance, have been effectively employed as directing groups to guide C-H functionalization, and can subsequently be converted to a naphthalene ring system. acs.org By carefully selecting the directing group and reaction conditions, chemists can achieve selective modification of positions that are otherwise difficult to access, overcoming the inherent reactivity patterns of the naphthalene core. nih.gov

Modern De Novo Approaches for Constructing Naphthalene Scaffolds

De novo synthesis, the construction of a molecule from the ground up, provides an alternative and powerful strategy for accessing substituted naphthalenes with defined substitution patterns. nih.gov These methods build the naphthalene core with the desired substituents already in place or strategically positioned for further modification.

A notable modern de novo approach involves the nitrogen-to-carbon transmutation of isoquinolines. acs.org This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, as the carbon source. acs.org The reaction proceeds through a one-step process that precisely replaces the nitrogen atom in the isoquinoline ring with a CH unit. acs.org The key to this transformation is the formation of a triene intermediate via ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the substituted naphthalene product. acs.org This strategy is tolerant of a wide range of substitution patterns on the isoquinoline precursor, providing access to diversely functionalized naphthalenes. acs.org

The following table illustrates the scope of this N-to-C transmutation for the synthesis of substituted naphthalenes from various isoquinoline precursors.

Table 1: Synthesis of Substituted Naphthalenes via N-to-C Transmutation of Isoquinolines

| Entry | Isoquinoline Precursor | Naphthalene Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Methylisoquinoline | 1-Methylnaphthalene (B46632) | 85 |

| 2 | 1-Phenylisoquinoline | 1-Phenylnaphthalene (B165152) | 62 |

| 3 | 3-Methylisoquinoline | 2-Methylnaphthalene (B46627) | 88 |

| 4 | 6-Methoxyisoquinoline | 2-Methoxynaphthalene (B124790) | 75 |

| 5 | 7-Fluoro-1-methylisoquinoline | 6-Fluoro-1-methylnaphthalene | 81 |

Metal-Catalyzed Reaction Pathways for Methylphenylnaphthalene Formation

Metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecules. Palladium, copper, and zinc catalysts, in particular, have been extensively developed for the construction of naphthalene rings.

Palladium-Catalyzed Annulation and Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of naphthalene rings is well-established. A particularly effective method is the palladium-catalyzed carboannulation of internal alkynes. This approach allows for the formation of two new carbon-carbon bonds in a single step, leading to highly substituted naphthalenes in excellent yields. nih.govrsc.org The reaction is versatile and accommodates a wide variety of functional groups on both the alkyne and the aryl halide coupling partner. nih.gov

The general scheme for this reaction involves the coupling of an ortho-haloaryl ketone or aldehyde with an internal alkyne in the presence of a palladium catalyst. The reaction conditions typically involve a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.

Below is a table summarizing representative examples of palladium-catalyzed annulation for the synthesis of substituted naphthalenes.

Table 2: Palladium-Catalyzed Synthesis of Substituted Naphthalenes

| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Iodoacetophenone | Diphenylacetylene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 1-Acetyl-2,3-diphenylnaphthalene | 92 |

| 2 | 2-Bromobenzaldehyde | 1,2-Di(p-tolyl)acetylene | PdCl₂(PPh₃)₂ / Cs₂CO₃ | 1-Formyl-2,3-di(p-tolyl)naphthalene | 85 |

| 3 | 2-Iodobenzonitrile | 1-Phenyl-1-propyne | Pd(dba)₂ / P(o-tol)₃ / Ag₂CO₃ | 1-Cyano-2-methyl-3-phenylnaphthalene | 88 |

| 4 | Methyl 2-iodobenzoate | Di-n-propylacetylene | Pd(OAc)₂ / dppf / K₃PO₄ | Methyl 2,3-di-n-propylnaphthalene-1-carboxylate | 78 |

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of substituted naphthalenes. One such method is the copper(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters. This domino reaction proceeds under mild conditions and provides access to a range of substituted naphthalenes in a single step with good to excellent yields. rsc.org

The reaction is typically carried out using a copper(I) source, such as CuI, a base like cesium carbonate (Cs₂CO₃), and often an additive such as 2-picolinic acid. rsc.org The process is believed to involve a sequence of Knoevenagel condensation, C-arylation, and a 1,2-addition. rsc.org

The following table presents examples of this copper-catalyzed annulation.

Table 3: Copper-Catalyzed Synthesis of Substituted Naphthalenes

| Entry | o-Bromobenzaldehyde | β-Ketoester | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | Ethyl acetoacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Ethyl 2-hydroxynaphthalene-1-carboxylate | 86 |

| 2 | 2-Bromo-5-methoxybenzaldehyde | Methyl benzoylacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Methyl 6-methoxy-2-hydroxy-3-phenylnaphthalene-1-carboxylate | 78 |

| 3 | 2-Bromo-4,5-dimethoxybenzaldehyde | Ethyl propionylacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Ethyl 6,7-dimethoxy-2-hydroxy-3-methylnaphthalene-1-carboxylate | 81 |

| 4 | 2-Bromonaphthaldehyde | Ethyl acetoacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Ethyl 2-hydroxybenzo[g]naphthalene-1-carboxylate | 75 |

Zinc-Catalyzed Methodologies

Zinc-catalyzed reactions offer another avenue for the synthesis of naphthalene derivatives, often proceeding through different mechanisms than palladium or copper. An example is the Zn(II)-catalyzed cyclization of 2-(2-oxo-alkyl)benzketones with alkenes, which leads to the formation of poly-substituted 1,2-dihydronaphthalene (B1214177) derivatives. rsc.org These dihydronaphthalenes can then be aromatized to the corresponding naphthalenes in a subsequent step.

This method provides a route to access different substitution patterns compared to alkyne annulation strategies. The reaction is typically catalyzed by a zinc salt, such as Zn(OTf)₂. rsc.org

The table below showcases the zinc-catalyzed synthesis of 1,2-dihydronaphthalene precursors.

Table 4: Zinc-Catalyzed Synthesis of 1,2-Dihydronaphthalenes

| Entry | 2-(2-Oxo-alkyl)benzketone | Alkene | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-(2-Oxopropyl)acetophenone | Styrene (B11656) | Zn(OTf)₂ | 1-Acetyl-1-methyl-2-phenyl-1,2-dihydronaphthalene | 85 |

| 2 | 2-(2-Oxobutyl)acetophenone | 4-Methylstyrene | Zn(OTf)₂ | 1-Acetyl-1-ethyl-2-(p-tolyl)-1,2-dihydronaphthalene | 82 |

| 3 | 2-(2-Oxo-2-phenylethyl)acetophenone | Norbornene | Zn(OTf)₂ | Spiro[bicyclo[2.2.1]heptane-2,2'-(1'-acetyl-1'-phenyl-1',2'-dihydronaphthalene)] | 76 |

| 4 | 2-(2-Oxopropyl)benzophenone | Cyclohexene (B86901) | Zn(OTf)₂ | 1-Benzoyl-1-methyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[a]naphthalene | 79 |

Rhodium-Catalyzed Reactions

Rhodium catalysis has emerged as a powerful tool for the synthesis of substituted naphthalene frameworks, offering high efficiency and selectivity. One notable methodology involves the oxidative 1:2 coupling of arylboronic acids with alkynes. acs.org In this process, a rhodium catalyst, in the presence of a copper-air oxidant system, facilitates the annulation of the arylboronic acid with two alkyne molecules to construct the naphthalene core. acs.org A plausible mechanism for this transformation begins with the transmetalation of the rhodium(III) species with the arylboronic acid to form an arylrhodium intermediate. This is followed by the insertion of the first alkyne molecule, leading to a vinylrhodium species. Subsequent cyclorhodation, insertion of the second alkyne molecule, and reductive elimination afford the substituted naphthalene product. The resulting rhodium(I) species is then reoxidized by the copper cocatalyst under air, regenerating the active rhodium(III) catalyst for the next cycle. acs.org

Another significant advancement in rhodium-catalyzed naphthalene synthesis is the sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes. rsc.org This method provides access to naphthofused polycyclic systems through a cascade process. The reaction is believed to proceed through a sequence of C-H activation and annulation steps, leading to the construction of the complex fused ring system. Kinetic isotope effect studies have been conducted to elucidate the reaction mechanism, providing insights into the rate-determining steps of the catalytic cycle. rsc.org

The versatility of rhodium catalysis is further demonstrated in the sulfhydryl-directed peri-selective C–H bond activation and cyclization of naphthalene-1-thiols with alkynes. acs.org This reaction, catalyzed by a rhodium complex, allows for the synthesis of substituted naphtho[1,8-bc]thiopyrans. The sulfhydryl group acts as a directing group, guiding the rhodium catalyst to activate the C-H bond at the peri-position of the naphthalene ring, followed by cyclization with the alkyne. This method is characterized by its high regioselectivity and tolerance of various functional groups on both the naphthalene-1-thiol and the alkyne. acs.org

Furthermore, rhodium(III)-catalyzed oxidative annulations of o-alkenyl N-triflylanilides with alkynes have been shown to produce different types of naphthylamides. researchgate.net This reaction involves the cleavage of two C-H bonds and can lead to isomeric naphthalene products, suggesting a complex reaction pathway that may involve migration of the alkenyl group. Notably, this annulation can be performed in the absence of an external oxidant. researchgate.net The synthesis of naphthalene-substituted esters from aryl imidates has also been achieved through rhodium catalysis, showcasing the broad applicability of this transition metal in the construction of diverse naphthalene derivatives. researchgate.net

Platinum-Catalyzed Syntheses

Platinum catalysts have proven effective in the synthesis of functionalized naphthalenes through the hydroarylation of aryl enynes. nih.gov Specifically, the selective platinum-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates yields naphthalenes substituted at the 4-position with hydrogen, alkyl, alkenyl, aryl, or heteroaryl groups, and an ethoxycarbonyl group at the 2-position. nih.govacs.org This transformation provides a direct and efficient route to a variety of substituted naphthalenes from readily available starting materials.

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and versatile platform for the synthesis of highly substituted naphthalenes. A significant development in this area is the Ni(II)-catalyzed [2 + 2 + 2] benzannulation of alkynes. scilit.comrsc.org This reaction involves the aromatic homologation of various directing groups with alkynes, proceeding through C-X bond cleavage, followed by alkyne insertion and C-H activation. A simple combination of a Ni(II)-complex, zinc dust, and a base promotes this transformation, which is compatible with a wide range of directing groups, including pyrazoles, imidazopyridines, and triazoles, affording polysubstituted naphthalenes in moderate to good yields. rsc.org

Nickel-catalyzed cross-coupling reactions have also been instrumental in the synthesis of naphthalene derivatives. For instance, the Suzuki-Miyaura cross-coupling of 2-methoxynaphthalene with a boronic acid ester can be achieved using a nickel catalyst. researchgate.net This method provides a direct route to biaryl compounds containing a naphthalene moiety. The activation of C-O bonds in ethers, such as 2-methoxynaphthalene, by nickel catalysts represents a powerful strategy for constructing carbon-carbon bonds. researchgate.net

Furthermore, nickel-catalyzed methylation of aryl electrophiles, including naphthalene derivatives, has been developed using a formaldehyde (B43269) hydrazone as a methyl carbanion equivalent. chemrxiv.org This methodology allows for the introduction of a methyl group onto the naphthalene ring system under relatively mild conditions. The reaction is compatible with a variety of functional groups and provides a useful tool for the late-stage functionalization of naphthalene-containing molecules. chemrxiv.org The stereospecific nickel-catalyzed cross-coupling of benzylic electrophiles has also been explored, although a "naphthyl requirement" has been a long-standing challenge, where high yields and stereochemical fidelity are often observed only with naphthyl-substituted substrates. nih.gov Recent advances, however, have begun to overcome this limitation through the development of new ligand systems. nih.gov

Other Transition Metal Catalysis in Naphthalene Derivatization

Beyond rhodium, platinum, and nickel, other transition metals play a crucial role in the derivatization of naphthalenes, primarily through C-H activation strategies. rsc.orgresearchgate.net Ruthenium, for example, has been employed in the regioselective C-H arylation of arenes, including naphthalene derivatives, using chelation assistance. rsc.org More recently, a ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes has been developed, allowing for the modular and concise synthesis of multifunctional naphthalenes. rsc.org This approach enables the selective functionalization at the C5 position of the naphthalene ring, a position that is often challenging to access through classical methods. rsc.org

Palladium catalysis has also been extensively used for naphthalene C-H functionalization. anr.fr For instance, the palladium-catalyzed oxygenation of naphthalenes at the 8-position has been achieved using various directing groups, leading to the formation of naphthols and naphtholactones. anr.fr Additionally, regioselective halogenation of naphthaldehydes at either the 2- or 8-position can be accomplished with a palladium catalyst. anr.fr The palladium-catalyzed carboannulation of internal alkynes is another powerful method for preparing a variety of substituted naphthalenes in excellent yields. acs.org

Iron, an earth-abundant and environmentally benign metal, has been utilized in the synthesis of polycyclic aromatic hydrocarbons through an iron(III)-catalyzed carbonyl-olefin metathesis reaction. nih.gov This strategy is characterized by its operational simplicity and mild reaction conditions.

Lewis Acid-Catalyzed Cyclization and Annulation Reactions

Lewis acid-catalyzed reactions provide a powerful and often metal-free approach to the synthesis of naphthalene derivatives. thieme-connect.com These reactions typically involve the activation of a substrate by the Lewis acid, followed by an intramolecular cyclization or an intermolecular annulation to construct the naphthalene ring system.

A notable example is the iron(III)-catalyzed carbonyl-olefin metathesis, which can be used to synthesize polycyclic aromatic hydrocarbons. nih.gov This reaction is believed to proceed through the formation of an oxetane (B1205548) intermediate, which then rearranges to form the aromatic product. The use of an environmentally benign and earth-abundant metal catalyst makes this a particularly attractive method. nih.gov

Brønsted acids have also been employed as catalysts for the cycloaromatization of precursors to polycyclic aromatic hydrocarbons. nih.gov In this approach, the precursors are first synthesized via a transient ligand-directed C-H functionalization, and then subjected to a Brønsted acid-catalyzed cyclization to afford the final aromatic product. nih.gov

The electrophilic cyclization of alkynes is another versatile method for the synthesis of substituted naphthalenes. nih.gov In this reaction, an arene-containing propargylic alcohol is treated with an electrophile such as iodine monochloride, iodine, or bromine, leading to a 6-endo-dig cyclization to form the naphthalene ring. This methodology is tolerant of a wide range of functional groups and can be used to prepare regioselectively substituted naphthalenes under mild conditions. nih.gov

Boron Trifluoride Etherate Applications

Boron trifluoride etherate (BF₃·OEt₂) is a widely used and versatile Lewis acid in organic synthesis, including the construction of naphthalene frameworks. thieme-connect.com An inexpensive and efficient method for the synthesis of α-aryl substituted naphthalene derivatives involves the BF₃·OEt₂-catalyzed annulation reaction of arylacetaldehydes with arylalkynes. researchgate.net This transformation allows for the straightforward construction of the naphthalene core from readily available starting materials.

The catalytic polymerization of naphthalene itself can be achieved using a superacid system composed of hydrofluoric acid and boron trifluoride (HF/BF₃). rsc.org Density functional theory (DFT) calculations have been used to elucidate the mechanism of this polymerization, which is proposed to occur in two stages: activation and polymerization. In the activation stage, the superacid protonates a naphthalene molecule, which then undergoes an electrophilic addition to another naphthalene molecule. The polymerization stage involves chain elongation and intramolecular cyclization to form the polymeric material. rsc.org

Additionally, a BF₃·H₃PO₄ catalyst has been prepared and utilized in the alkylation of naphthalene with propene. researchgate.net This catalyst, formed by the reactive absorption of boron trifluoride in phosphoric acid, is effective for the monoalkylation of naphthalene and can be readily recovered and reused. researchgate.net

BCl₃-Mediated Cyclization for Boron-Functionalized Naphthalenes

Boron trichloride (B1173362) (BCl₃) is an effective Lewis acid for mediating the cyclization of alkynes to form boron-functionalized naphthalenes. unimi.itresearchgate.net A metal-free, selective method for the synthesis of polysubstituted boron-functionalized naphthalenes involves the BCl₃-mediated borylative cyclization of α-substituted o-alkynylstyrenes. researchgate.net This reaction proceeds under mild conditions and exhibits a broad substrate scope, tolerating various functional groups such as ethers, sulfides, and halogens. The resulting boronate ester-functionalized naphthalenes are versatile synthetic intermediates that can be further transformed into a variety of other substituted naphthalenes. researchgate.net

The mechanism of the BCl₃-mediated cyclization is believed to involve the activation of the alkyne by BCl₃, followed by an intramolecular electrophilic attack of the styrene double bond onto the activated alkyne. This leads to the formation of a six-membered ring and a carbocation, which is then trapped by a chloride ion or undergoes further rearrangement and borylation. The resulting C-B bond can be readily converted into C-H, C-C, C-I, C-O, and C-N bonds, providing access to a wide range of functionalized naphthalene derivatives. researchgate.net This methodology is particularly valuable as it selectively introduces the boron functionality at the sterically hindered α-carbon of the naphthalene framework, a position that is often difficult to access through other borylation methods. researchgate.net

Electrophilic Cyclization of Arene-Containing Propargylic Alcohols

A powerful and regioselective method for synthesizing substituted naphthalenes involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This intramolecular reaction proceeds under mild conditions and tolerates a wide variety of functional groups. The general strategy involves treating a propargylic alcohol, bearing an appropriate aryl group (such as a phenyl or methylphenyl group), with an electrophile. The electrophile activates the alkyne, prompting a nucleophilic attack from the arene ring to form the naphthalene scaffold.

A range of electrophilic reagents, including iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-Bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), have been successfully employed. nih.gov The reaction is typically fast, often completing within minutes at room temperature. The choice of electrophile allows for the introduction of a halogen or a phenylselenyl group onto the newly formed naphthalene ring, providing a handle for further functionalization.

The regioselectivity of the cyclization is a key feature of this methodology. For instance, the cyclization of an alkynol with a 3-methoxyphenyl (B12655295) substituent occurs preferentially at the less sterically hindered position para to the methoxy (B1213986) group. nih.gov Similarly, for a 2-naphthyl substituted alkynol, the ring closure happens selectively at the 1-position of the naphthalene ring. nih.gov This predictability is crucial for the synthesis of specifically substituted methylphenylnaphthalene derivatives.

| Entry | Electrophile (E+) | Product | Yield (%) |

|---|---|---|---|

| 1 | ICl | 1-Iodo-2-methyl-4-phenylnaphthalene | 95 |

| 2 | Br₂ | 1-Bromo-2-methyl-4-phenylnaphthalene | 92 |

| 3 | PhSeBr | 2-Methyl-1-(phenylselanyl)-4-phenylnaphthalene | 98 |

Cycloaddition and Electrocyclization Approaches

Cycloaddition and electrocyclization reactions represent a cornerstone in the synthesis of aromatic systems, offering convergent and often stereospecific pathways to complex molecular architectures.

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and highly efficient method for forming six-membered rings. In the context of naphthalene synthesis, this reaction can be employed both inter- and intramolecularly to construct one of the aromatic rings. nih.govorganic-chemistry.org To synthesize a methylphenylnaphthalene, a suitably substituted diene and dienophile are reacted to form a cyclohexene derivative, which is subsequently aromatized.

For example, the reaction between a phenyl-substituted diene and a methyl-substituted dienophile (or vice versa) can generate the core structure. The subsequent aromatization can occur through oxidation or elimination of a leaving group. The development of visible-light energy-transfer catalysis has enabled dearomative [4+2] cycloaddition reactions of naphthalenes themselves, showcasing the versatility of this approach in modifying existing aromatic systems to build complex three-dimensional scaffolds. nih.gov

The intramolecular dehydro-Diels-Alder (DDA) reaction provides a sophisticated route to arylnaphthalene lignans (B1203133) and related structures. nih.gov This thermal reaction involves a precursor containing both a styrene (acting as the diene component) and an alkyne (the dienophile component), often tethered by an ester or other linkage. nih.govnih.gov Upon heating, typically using microwave irradiation, the molecule undergoes a [4+2] cycloaddition. The initial cycloadduct can then either be isolated as a dihydronaphthalene derivative or undergo aromatization to the fully aromatic naphthalene system. The selectivity between the dihydronaphthalene and the naphthalene product can be controlled by the choice of solvent and additives. nih.gov This method is particularly valuable for synthesizing natural products with an arylnaphthalene core. nih.gov

The hexadehydro-Diels-Alder (HDDA) reaction is a modern and powerful strategy for the de novo synthesis of highly functionalized benzenoid compounds, including complex naphthalenes. nih.gov This reaction involves the thermal cycloisomerization of a substrate containing a 1,3-diyne and a tethered alkyne (a triyne system). nih.gov The reaction proceeds through the formation of a highly reactive benzyne (B1209423) intermediate, which is then trapped in situ by a suitable trapping agent. nih.govacs.org

When tetraphenylcyclopentadienone (B147504) is used as the trap, a subsequent Diels-Alder reaction with the benzyne intermediate, followed by the extrusion of carbon monoxide, yields highly substituted naphthalene derivatives. nih.govumn.eduresearchgate.net This HDDA cascade reaction is exceptionally efficient for preparing arylalkynyl naphthalenes, which are of interest for their luminescence properties. nih.govumn.edu The versatility of the HDDA reaction allows for the incorporation of various substituents into the triyne precursor, enabling the synthesis of a diverse library of complex naphthalene structures. nih.gov

| Tetrayne Precursor Substituent (R) | Benzyne Trap | Naphthalene Product | Yield (%) |

|---|---|---|---|

| Phenyl | Tetraphenylcyclopentadienone | Aryl-substituted pentaphenyl(phenylethynyl)naphthalene | 90 |

| 4-Methoxyphenyl | Tetraphenylcyclopentadienone | Aryl-substituted (4-methoxyphenyl)pentaphenyl(phenylethynyl)naphthalene | 88 |

| 4-(Trifluoromethyl)phenyl | Tetraphenylcyclopentadienone | Aryl-substituted (4-(trifluoromethyl)phenyl)pentaphenyl(phenylethynyl)naphthalene | 85 |

According to the Woodward-Hoffmann rules, 6π-electrocyclization is a pericyclic reaction involving the formation of a sigma bond from a conjugated system containing 6 π-electrons. This reaction is a key step in various synthetic routes to naphthalenes. The process typically begins with a precursor that can form a (Z)-1,3,5-hexatriene-type intermediate. Under thermal or photochemical conditions, this hexatriene undergoes a conrotatory or disrotatory ring closure, respectively, to form a 1,3-cyclohexadiene (B119728) derivative.

Subsequent oxidation or elimination aromatizes this intermediate to the stable naphthalene ring system. The development of catalytic carba-6π electrocyclizations has further enhanced the utility of this reaction, allowing for asymmetric synthesis and kinetic resolutions. thieme-connect.de By designing precursors with the desired methyl and phenyl substituents at appropriate positions within the hexatriene backbone, this method can be precisely controlled to yield specific methylphenylnaphthalene isomers.

Rearrangements and Condensations Directing Substitution Patterns

Strategic molecular rearrangements and condensation reactions are instrumental in controlling the substitution patterns of synthesized naphthalenes. These reactions often proceed through well-defined mechanistic pathways, offering high levels of predictability and regioselectivity.

A notable example is the use of a tandem Claisen rearrangement and ene reaction protocol for the synthesis of substituted 1,6-diarylnaphthalenes. figshare.com This sequence can begin with a substituted phenol, which is subjected to O-alkenylation. The resulting aryl allyl ether undergoes a thermal researchgate.netresearchgate.net-sigmatropic Claisen rearrangement to form an ortho-alkenylated phenol. A subsequent intramolecular ene reaction can then close the second ring, leading to a dihydronaphthalene intermediate that aromatizes to the final product. The specific placement of substituents on the starting materials dictates their final positions on the naphthalene core.

Condensation reactions, such as the Friedel-Crafts alkylation or acylation, followed by cyclization, have also been traditionally used. For instance, the reaction of a substituted benzene (B151609) with a succinic anhydride (B1165640) derivative can lead, after several steps, to a tetralone intermediate, which can be reduced and aromatized to form a substituted naphthalene. nih.govuoa.gr These multi-step sequences, while sometimes lengthy, provide robust control over the final substitution pattern.

Novel Synthetic Protocols and Skeletal Editing

Recent advancements in synthetic organic chemistry have led to the development of powerful new methods for the construction of complex aromatic systems. These include skeletal editing, where the atoms of a heterocyclic ring are transmuted, and elegant one-pot and sequential reaction cascades that build molecular complexity in an efficient manner.

A groundbreaking approach to the synthesis of substituted naphthalenes involves the transmutation of a nitrogen atom to a carbon atom within an isoquinoline framework. nih.govresearchgate.netresearchgate.net This skeletal editing strategy provides a novel entry to naphthalene derivatives from readily available isoquinoline precursors. nih.gov The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium ylide as the carbon source to furnish a wide range of substituted naphthalenes. nih.govresearchgate.netresearchgate.netnih.gov

The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinoline. nih.govresearchgate.netresearchgate.net This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to yield the final naphthalene product. nih.govresearchgate.netresearchgate.netnih.gov This methodology is not only efficient but also allows for the facile synthesis of ¹³C-labeled naphthalenes by using a ¹³C-labeled phosphonium ylide, offering a convenient route for isotopic labeling studies. nih.govresearchgate.netresearchgate.netnih.gov

The substrate scope of this reaction is broad, accommodating isoquinolines with various substitution patterns. nih.gov Both alkyl and aryl substituents at the C-1 position of the isoquinoline are tolerated, although aryl-substituted isoquinolines tend to give the naphthalene products in lower yields. nih.gov This nitrogen-to-carbon single-atom transmutation represents a significant advance in synthetic chemistry, providing a unique and powerful tool for the diversification of molecular scaffolds. researchgate.netresearchgate.net

Table 1: Nitrogen-to-Carbon Transmutation of Isoquinolines

| Starting Material | Reagent | Key Intermediate | Product |

|---|---|---|---|

| Substituted Isoquinoline | Phosphonium Ylide | Triene | Substituted Naphthalene |

One-pot syntheses offer a streamlined and efficient approach to complex molecules by minimizing purification steps and reducing waste. In the context of naphthalene derivatives, several innovative one-pot methodologies have been developed.

One such method involves the rhenium-catalyzed reaction of aromatic ketimines, benzaldehydes, and olefins, followed by acid-mediated dehydration to produce naphthalene derivatives bearing a halogen atom. researchgate.net This process proceeds without the need to isolate the intermediate Diels-Alder adduct, making it an efficient route to functionalized naphthalenes. researchgate.net Another versatile one-pot synthesis has been developed for core-expanded naphthalene diimides, which involves a nucleophilic aromatic substitution followed by an imidization reaction. epa.gov This method provides easy and low-cost access to a diverse range of n-type organic materials. epa.gov These examples highlight the power of one-pot reactions in constructing complex naphthalene-based structures from simpler starting materials in a single synthetic operation.

Table 2: Examples of One-Pot Syntheses of Naphthalene Derivatives

| Reactants | Catalyst/Reagents | Product Type |

|---|---|---|

| Aromatic Ketimine, Benzaldehyde, Olefin | Rhenium Catalyst, Acid | Halogenated Naphthalene |

| Diamine, Naphthalene Dianhydride Derivative | Base | Core-Expanded Naphthalene Diimide |

The construction of multisubstituted naphthalenes with precise regiocontrol presents a significant synthetic challenge. thieme-connect.de A powerful strategy to address this is through consecutive aryne reactions using naphthodiyne equivalents. elsevierpure.comresearchgate.net This approach allows for the modular and divergent synthesis of a wide variety of molecules containing a naphthalene core from simple building blocks. elsevierpure.comresearchgate.net

The key to this methodology is the selective generation of naphthalyne intermediates, which is achieved through the reagent-controlled activation of either a silyl (B83357) or an iodo group on the naphthodiyne precursor. thieme-connect.deelsevierpure.comresearchgate.net For instance, an organometallic activator like a Grignard reagent can be used to generate an aryne from an o-iodoaryl triflate, while a fluoride (B91410) source such as cesium fluoride can activate an o-silylaryl triflate moiety. thieme-connect.de

These generated aryne intermediates can then undergo a variety of transformations, including cycloaddition reactions, to build up the complexity of the naphthalene system. researchgate.netrsc.org For example, the [4+2] cycloaddition of a thiophene (B33073) S-oxide with a naphthalyne intermediate can lead to the formation of highly substituted polycyclic aromatic hydrocarbons. researchgate.net This strategy of consecutive aryne reactions provides a highly versatile and efficient platform for the synthesis of complex, multisubstituted naphthalene derivatives. thieme-connect.deelsevierpure.com

Table 3: Consecutive Aryne Reactions for Naphthalene Synthesis

| Precursor Moiety | Activator | Aryne Generation | Subsequent Reaction |

|---|---|---|---|

| o-Iodoaryl triflate | Grignard Reagent | Selective | Cycloaddition, etc. |

| o-Silylaryl triflate | Cesium Fluoride | Selective | Cycloaddition, etc. |

Reaction Mechanisms and Pathways for Methylphenylnaphthalene Systems

Mechanistic Investigations of N-to-C Transmutation in Isoquinolines

A novel approach to synthesizing substituted naphthalenes involves the transmutation of a nitrogen atom in the isoquinoline (B145761) skeleton to a carbon atom. This "N-to-C" single-atom transmutation provides a direct method for skeletal editing, precisely replacing the nitrogen atom with a CH unit while leaving the rest of the molecular framework intact. nih.gov

The proposed mechanism for this transformation is inspired by the Wittig reaction and involves several key steps. The process begins with the activation of the isoquinoline, which has low electrophilicity, through the formation of an isoquinolinium salt. This activation is crucial for the subsequent reaction to proceed. nih.gov The reaction of the activated isoquinolinium salt with a phosphonium (B103445) ylide, such as one derived from methyltriphenylphosphonium (B96628) bromide, is a critical step. nih.gov

The mechanistic pathway is thought to proceed as follows:

Reaction with Phosphonium Ylide: The phosphonium ylide attacks the isoquinolinium salt.

Intramolecular Rearrangement: The resulting intermediate undergoes an intramolecular rearrangement.

6π-Electrocyclization: A subsequent 6π-electrocyclization and ring closure forms an azaphosphetane intermediate.

Elimination: The final step involves the elimination of an iminophosphorane, which yields the naphthalene (B1677914) product. nih.gov

This single-atom transmutation pathway, involving ring-opening, 6π-electrocyclization, and elimination, offers an innovative protocol for the synthesis of substituted naphthalenes and contributes to the advancing field of skeletal editing chemistry. nih.gov

Electrophilic Aromatic Substitution Mechanisms in Substituted Naphthalenes

Naphthalene undergoes electrophilic aromatic substitution reactions, similar to benzene (B151609), but it is more reactive. youtube.com The substitution can occur at two different positions, C1 (alpha) or C2 (beta). The regioselectivity of these reactions is a key aspect of their mechanism.

The bromination of naphthalene is a classic example of an electrophilic aromatic substitution reaction. Naphthalene readily reacts with bromine, typically in a solvent under reflux, to yield predominantly 1-bromonaphthalene. docbrown.info While a catalyst like FeBr₃ can be used, naphthalene's increased reactivity compared to benzene allows the reaction to proceed without one. youtube.com

The mechanism involves the attack of the electrophile (Br⁺, or a polarized Br₂ molecule) on the naphthalene ring, forming a carbocation intermediate known as a naphthalenonium ion or arenium ion. youtube.comlibretexts.org This intermediate is stabilized by resonance. The preference for substitution at the 1-position can be explained by examining the stability of the respective carbocation intermediates.

The attack at the 1-position results in a carbocation intermediate that has more resonance structures in which a complete benzene ring is preserved, leading to greater stability. youtube.com In the final step, a proton is removed from the intermediate, restoring the aromaticity of the naphthalene ring and yielding the substituted product. libretexts.org

| Step | Description | Key Intermediate |

| 1 | Formation of the electrophile (or polarization of Br₂) | Br⁺ or δ⁺Br-Brδ⁻ |

| 2 | Attack of the naphthalene π-system on the electrophile | Naphthalenonium ion (carbocation) |

| 3 | Deprotonation to restore aromaticity | 1-Bromonaphthalene |

The nitration of naphthalene typically involves reacting it with a mixture of concentrated nitric acid and sulfuric acid. This reaction also predominantly yields the 1-nitro-substituted product, 1-nitronaphthalene. docbrown.infopearson.com

The mechanism begins with the formation of the electrophile, the nitronium ion (NO₂⁺), from the reaction between nitric acid and the stronger acid, sulfuric acid. youtube.comyoutube.comdocbrown.info

The nitronium ion then attacks the electron-rich naphthalene ring. As with bromination, the attack preferentially occurs at the 1-position. The reason for this regioselectivity lies in the relative stabilities of the carbocation intermediates formed upon attack at the 1- versus the 2-position. The intermediate for 1-substitution is more stable because it has a larger number of resonance contributors that retain a fully aromatic benzene ring. youtube.com The final step is the loss of a proton from the carbocation, facilitated by a weak base (like HSO₄⁻ or H₂O), to regenerate the aromatic system and form 1-nitronaphthalene. youtube.com The ratio of α-nitronaphthalene to β-nitronaphthalene can vary but is often around 9:1. youtube.compnas.org

| Reagents | Electrophile | Major Product | Mechanistic Rationale for Selectivity |

| Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 1-Nitronaphthalene | Greater stability of the carbocation intermediate for 1-substitution (more resonance structures preserving an intact benzene ring). youtube.com |

Some studies have proposed a two-step mechanism for the nitration of reactive aromatics, where an intermediate is formed before the traditional Wheland intermediate (sigma complex). pnas.orgresearchgate.net

Polycyclic Aromatic Hydrocarbon (PAH) Growth Mechanisms Relevant to Methylphenylnaphthalenes

The formation and growth of polycyclic aromatic hydrocarbons are of significant interest in combustion chemistry and astrophysics. Several mechanisms have been proposed to explain the growth from smaller aromatic rings to larger systems like methylphenylnaphthalenes and beyond.

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely recognized pathway for the growth of PAHs. rsc.orgosti.govencyclopedia.pub This mechanism involves a two-step repetitive cycle:

Hydrogen Abstraction: A hydrogen atom is abstracted from an aromatic molecule by a radical (often a hydrogen atom), creating an aryl radical. osti.govresearchgate.net

Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site, leading to the growth of the carbon skeleton. osti.govresearchgate.net

Subsequent intramolecular cyclization and rearrangement reactions lead to the formation of a new aromatic ring. While the HACA mechanism is a foundational concept in PAH growth, it has been noted that it may underestimate the concentrations of PAHs observed in some environments. rsc.org Furthermore, studies have shown that the HACA mechanism, when starting from naphthalene, may predominantly lead to the formation of cyclopentafused PAHs rather than PAHs with only six-membered rings. nih.gov The formation of a six-membered ring can be less favorable, especially at higher temperatures relevant to combustion. nih.gov

An alternative and complementary pathway to PAH growth involves the recombination of radical species. Resonantly stabilized radicals are considered key intermediates in the formation and growth of PAHs. rsc.orgresearchgate.netrsc.org Important radicals in this context include propargyl, cyclopentadienyl (B1206354), and benzyl (B1604629) radicals. rsc.orgrsc.org

The recombination of these radicals can be a significant route to the formation of larger aromatic systems. For instance, the combination of a benzyl radical and an indenyl radical has been proposed as a pathway to form pyrene and fluoranthene. rsc.org Similarly, the recombination of cyclopentadienyl radicals has been identified as a potential route to the formation of naphthalene. aanda.org These radical-radical and radical-molecule reactions are crucial for molecular mass growth in the formation of PAHs. researchgate.net

| Radical Species | Role in PAH Growth |

| Propargyl (C₃H₃) | Important precursor for aromatic ring formation. researchgate.net Self-recombination can initiate aromatic growth. researchgate.net |

| Cyclopentadienyl (c-C₅H₅) | A key intermediate in PAH synthesis. researchgate.netaanda.org Recombination can lead to naphthalene. aanda.org |

| Benzyl (C₇H₇) | Plays a role in the formation of three-ring aromatics like phenanthrene and anthracene through recombination. rsc.org |

| Phenyl (C₆H₅) | Can react with species like allene and methylacetylene to grow five-membered rings. researchgate.net |

These radical recombination pathways are particularly important as they can explain the rapid growth of PAHs in high-temperature environments.

Catalytic Reaction Mechanism Studies

Palladium-catalyzed reactions are powerful tools for the synthesis of complex organic molecules, including substituted naphthalenes. One of the fundamental steps in many of these catalytic cycles is migratory insertion. pku.edu.cnwikipedia.org In the context of forming a phenylnaphthalene system, a plausible pathway involves the migratory insertion of an alkyne into a palladium-aryl bond.

A hypothetical catalytic cycle for the synthesis of a phenylnaphthalene derivative can be envisioned as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., bromobenzene) to a Pd(0) complex, forming a Pd(II)-aryl intermediate.

Alkyne Coordination and Migratory Insertion: An alkyne then coordinates to the palladium center. This is followed by the migratory insertion of the alkyne into the Pd-aryl bond, which forms a new carbon-carbon bond and results in a vinyl-palladium intermediate. For the reaction to proceed towards a naphthalene system, a second migratory insertion step is required.

Second Migratory Insertion/Annulation: If the starting materials are appropriately designed, for instance, using a di-substituted arene or a second alkyne molecule, a subsequent intramolecular migratory insertion or an annulation reaction can lead to the formation of the second ring of the naphthalene core.

Reductive Elimination: The final step is the reductive elimination of the phenylnaphthalene product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The migratory group in these reactions can be aryl, benzyl, vinyl, or allyl groups. pku.edu.cn The precise nature of the intermediates and the sequence of events can be influenced by the ligands on the palladium catalyst, the substrates, and the reaction conditions.

Cooperative catalysis is a strategy in which two or more catalysts work in concert to achieve a chemical transformation that is not possible or is inefficient with a single catalyst. ethz.ch This approach can be applied to the formation of C-C and C-N bonds in the synthesis of complex aromatic systems. In the context of forming substituted phenylnaphthalene structures, cooperative catalysis could involve the simultaneous activation of both coupling partners.

For C-C bond formation, a cooperative catalytic system might involve one catalyst activating a C-H bond on an aromatic ring, while a second catalyst activates the coupling partner. For example, a transition metal catalyst could facilitate the direct arylation of a naphthalene core with a phenyl group. A plausible cooperative mechanism could involve:

Catalyst A (e.g., a transition metal complex): This catalyst could activate a C-H bond on the naphthalene substrate through a process like concerted metalation-deprotonation, making it nucleophilic.

Catalyst B (e.g., a Lewis acid or another transition metal complex): This catalyst could activate an aryl halide coupling partner, making it more electrophilic.

By activating both the nucleophile and the electrophile, the energy barrier for the C-C bond-forming step is lowered, leading to a more efficient reaction. ethz.ch While specific examples of cooperative catalysis for the direct synthesis of "methylphenylnaphthalene" are not extensively documented, the principles of cooperative catalysis are broadly applicable to the construction of polycyclic aromatic hydrocarbons. The development of such systems is an active area of research aimed at creating more efficient and selective synthetic methods.

Chemical Transformations and Derivatization of Methylphenylnaphthalene Frameworks

Functional Group Interconversions on Naphthalene (B1677914) Cores

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. While specific literature directly detailing FGIs on a "methylphenylnaphthalene" core is limited, the principles of such transformations on substituted naphthalenes are well-established. These reactions are crucial for introducing new functionalities that can alter the electronic and steric properties of the molecule, or serve as handles for further derivatization.

Common FGIs applicable to a methylphenylnaphthalene framework would likely target the methyl and phenyl groups, or potentially the naphthalene ring itself if other functional groups were present. For instance, a methyl group can be a precursor to a variety of other functionalities.

Hypothetical Functional Group Interconversions on a Methylphenylnaphthalene Core:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Methyl (-CH₃) | NBS, benzoyl peroxide, CCl₄ | Bromomethyl (-CH₂Br) | Intermediate for nucleophilic substitution |

| Bromomethyl (-CH₂Br) | NaCN, DMSO | Cyanomethyl (-CH₂CN) | Precursor to carboxylic acids or amines |

| Cyanomethyl (-CH₂CN) | 1. H₂SO₄, H₂O, Δ 2. LiAlH₄, THF | 1. Carboxymethyl (-CH₂COOH) 2. Aminoethyl (-CH₂CH₂NH₂) | Introduction of acidic or basic moieties |

| Phenyl (-C₆H₅) | HNO₃, H₂SO₄ | Nitrophenyl (-C₆H₄NO₂) | Precursor to anilines |

| Nitrophenyl (-C₆H₄NO₂) | H₂, Pd/C or Sn, HCl | Aminophenyl (-C₆H₄NH₂) | Site for further functionalization (e.g., diazotization) |

These transformations would allow for the systematic modification of the methylphenylnaphthalene structure, enabling the exploration of structure-activity relationships in various applications. The choice of reagents and reaction conditions would be critical to ensure selectivity and avoid unwanted side reactions on the sensitive naphthalene core.

Post-Synthetic Modification of Methylphenylnaphthalene Derivatives

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-assembled molecular scaffold. This strategy is particularly valuable for introducing functionalities that might not be compatible with the initial synthetic conditions used to construct the core structure. In the context of methylphenylnaphthalene derivatives, PSM would involve the derivatization of functional groups that have been installed on either the naphthalene ring or the phenyl substituent.

For PSM to be a viable strategy, the parent methylphenylnaphthalene molecule must first be synthesized with a "handle"—a reactive functional group amenable to further modification. Common handles include amino groups, hydroxyl groups, or halides.

Potential Post-Synthetic Modification Reactions on Functionalized Methylphenylnaphthalene Derivatives:

| Parent Molecule Functional Group | Reagent | Reaction Type | Modified Functional Group |

| Amino (-NH₂) | Acetic anhydride (B1165640) | Acylation | Acetamido (-NHCOCH₃) |

| Amino (-NH₂) | Phenyl isocyanate | Addition | Phenylureido (-NHCONHPh) |

| Hydroxyl (-OH) | Methyl iodide, K₂CO₃ | Williamson Ether Synthesis | Methoxy (B1213986) (-OCH₃) |

| Bromo (-Br) | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | Biphenyl moiety |

This table illustrates potential PSM reactions. Specific examples performed directly on "methylphenylnaphthalene" are not detailed in the provided search results.

The power of PSM lies in its ability to rapidly generate a library of analogues from a common intermediate, facilitating the fine-tuning of molecular properties for specific applications, such as in materials science or medicinal chemistry.

Synthesis of Naphthalene-Fused Heterocyclic Systems (e.g., Quinoxalines)

The synthesis of quinoxalines and other fused heterocyclic systems represents a significant area of chemical transformation for naphthalene derivatives. Quinoxalines, which are formed by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound, are an important class of nitrogen-containing heterocycles with a wide range of biological and electronic applications. sci-hub.ru

Starting from a suitably substituted methylphenyl-2,3-diaminonaphthalene, a variety of quinoxaline (B1680401) derivatives can be prepared. The reaction is typically a cyclocondensation reaction and can be promoted by various catalysts or performed under catalyst-free conditions. sci-hub.runih.gov

One-pot synthesis methods are often employed, providing an efficient route to these fused systems. For example, the reaction of 2,3-diaminonaphthalene (B165487) with various benzil (B1666583) (1,2-diphenylethanedione) derivatives in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) in ethanol (B145695) can afford the corresponding benzo[g]quinoxaline (B1338093) derivatives in good yields. sci-hub.ruresearchgate.net The use of microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields and shorter reaction times. tsijournals.com

Examples of Quinoxaline Synthesis from Naphthalene Diamines:

| Naphthalene Precursor | 1,2-Dicarbonyl Compound | Reaction Conditions | Product | Reference |

| 2,3-Diaminonaphthalene | Benzil | CTAB, Ethanol, 35°C | 2,3-Diphenylbenzo[g]quinoxaline | sci-hub.ru |

| 2,3-Diaminonaphthalene | 4,4'-Dimethylbenzil | CTAB, Ethanol | 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline | sci-hub.ru |

| 2,3-Diaminonaphthalene | 4,4'-Difluorobenzil | CTAB, Ethanol | 2,3-Bis(4-fluorophenyl)benzo[g]quinoxaline | sci-hub.ru |

| 2,3-Diaminonaphthalene | Various 1,2-diarylketones | HCl, Ethanol, Microwave | Various 2,3-diarylbenzo[g]quinoxalines | rsc.org |

The substituents on both the diaminonaphthalene and the dicarbonyl compound can be varied to produce a wide range of quinoxaline derivatives with diverse electronic and steric properties. This modularity is a key advantage of this synthetic approach.

Regiospecific Formation of Polysubstituted Naphthalene Derivatives

The controlled, regiospecific introduction of multiple substituents onto a naphthalene core is a significant challenge in organic synthesis due to the multiple reactive positions on the aromatic system. nih.gov Traditional electrophilic aromatic substitution reactions on substituted naphthalenes often lead to mixtures of isomers. Therefore, modern synthetic methods that offer high regioselectivity are of great interest.

While specific methodologies for the polysubstitution of a "methylphenylnaphthalene" are not extensively detailed, general strategies for the regioselective functionalization of naphthalenes can be applied. These often involve directing group strategies, where a pre-existing functional group guides the introduction of a new substituent to a specific position.

Recent advances have focused on transition-metal-catalyzed C-H activation as a powerful tool for the regioselective functionalization of naphthalenes. nih.gov For instance, ruthenium-catalyzed three-component tandem reactions have been developed for the synthesis of multifunctional naphthalenes from simple naphthalene precursors, olefins, and alkyl bromides. rsc.org Such methods offer a modular and concise route to complex naphthalene derivatives with high chemo- and regioselectivity.

Another approach involves the generation of reactive intermediates, such as zirconocene (B1252598) complexes of naphthalynes, which can then be trapped with various electrophiles to produce polysubstituted naphthalenes with excellent regiochemical control. nih.gov Furthermore, novel synthetic strategies, such as the nitrogen-to-carbon transmutation of isoquinolines, provide access to a wide range of substituted naphthalenes with diverse functional groups and substitution patterns. nih.gov

The development of these regioselective methods is crucial for the synthesis of well-defined polysubstituted methylphenylnaphthalene derivatives, which are important for establishing clear structure-property relationships in various fields of research.

Theoretical and Computational Chemistry Studies of Methylphenylnaphthalene Systems

Quantum Chemical Investigations and Electronic Structure

Quantum chemical calculations are instrumental in building a foundational understanding of the electronic characteristics of methylphenylnaphthalene isomers. These methods allow for a detailed exploration of the molecule's structure and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For methylphenylnaphthalene, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and the molecule's total electronic energy.

A hypothetical data table for a generic methylphenylnaphthalene isomer, based on typical DFT calculation outputs, is presented below to illustrate the nature of the expected findings.

| Parameter | Calculated Value (Illustrative) |

| Total Electronic Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Naphthalene-Phenyl Dihedral Angle | Z degrees |

| C-C Bond Length (Inter-ring) | Å Angstroms |

Note: The values in this table are placeholders and would be determined from specific DFT calculations for a particular methylphenylnaphthalene isomer.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

For an aromatic system like methylphenylnaphthalene, the HOMO and LUMO are typically π-orbitals delocalized across the fused ring system. The precise energies and spatial distributions of these orbitals would depend on the specific substitution pattern of the methyl and phenyl groups. DFT calculations provide detailed information on these orbitals.

An interactive table below illustrates the kind of data that would be generated from a frontier molecular orbital analysis of a methylphenylnaphthalene isomer.

| Molecular Orbital | Energy (eV) - Illustrative | Description |

| LUMO | -1.5 | Delocalized π* orbital, primarily on the naphthalene (B1677914) moiety. |

| HOMO | -5.8 | Delocalized π orbital, with significant contribution from the phenyl ring. |

| HOMO-LUMO Gap | 4.3 | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For methylphenylnaphthalene, the MEP map would likely show negative potential above the π-systems of the naphthalene and phenyl rings, indicating these as sites for electrophilic interaction. The precise distribution and intensity of these potentials would be influenced by the positions of the methyl and phenyl substituents.

Reaction Path Exploration and Kinetic Modeling

Beyond static electronic properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, including the identification of reaction pathways and the prediction of reaction rates.

Computational Prediction of Reaction Paths and Transition States

To understand how methylphenylnaphthalene might be formed or how it might react, computational methods can be used to map out the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is the highest energy point along the lowest energy path between a reactant and a product.

Methods such as nudged elastic band (NEB) or dimer calculations, often in conjunction with DFT, are used to locate these transition state structures. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics. For example, the formation of methylphenylnaphthalene through the pyrolysis of larger organic molecules would involve a complex network of reactions with multiple transition states.

Calculation of Rate Constants and Product Branching Ratios

Once the energies of the reactants and transition states are known, Transition State Theory (TST) can be used to calculate the rate constant for a particular reaction step. These calculations provide a theoretical estimate of how fast a reaction will proceed under given conditions.

When a reaction can proceed through multiple pathways to yield different products, computational methods can be used to calculate the rate constant for each pathway. The ratio of these rate constants gives the theoretical product branching ratios, predicting which products will be formed in greater abundance. For a complex process like the thermal decomposition of a precursor to form various isomers of methylphenylnaphthalene, these calculations would be essential for predicting the product distribution.

An illustrative data table for a hypothetical reaction involving a methylphenylnaphthalene isomer is provided below.

| Reaction Pathway | Activation Energy (kcal/mol) - Illustrative | Calculated Rate Constant (s⁻¹) - Illustrative | Branching Ratio (%) - Illustrative |

| Pathway A -> Product 1 | 25 | 1.2 x 10³ | 60 |

| Pathway B -> Product 2 | 28 | 0.8 x 10³ | 40 |

Note: These values are for illustrative purposes and would be derived from detailed quantum chemical calculations of specific reaction pathways.

Pressure-Dependent Mechanisms in Aromatic Compound Formation

The formation of polycyclic aromatic hydrocarbons (PAHs), including complex structures like methylphenylnaphthalene, is highly dependent on environmental conditions such as temperature and pressure. nih.gov Theoretical models and experimental data illustrate that the pathways for PAH growth are not singular; rather, they consist of a variety of feasible reaction channels whose outcomes are critically influenced by ambient pressure. nih.govrsc.org

Mechanisms for the formation of naphthalene and its derivatives in combustion environments can include hydrogen-abstraction-acetylene-addition (HACA) routes, the recombination of cyclopentadienyl (B1206354) radicals, and reactions involving the benzyl (B1604629) radical with propargyl. nih.gov The reaction of the phenyl radical with vinylacetylene is another key pathway whose product branching ratios are sensitive to both temperature and pressure. nih.gov

While specific high-pressure studies on methylphenylnaphthalene are not extensively detailed in the literature, the general principles of PAH formation provide a framework for understanding its synthesis. For instance, the conversion of simpler PAHs like indene (B144670) into naphthalene can occur through processes such as methyl substitution on the five-membered ring, followed by isomerization and decomposition. rsc.org This highlights a potential route where methylation and phenylation could occur on smaller aromatic precursors. An analysis of the effect of pressure on the reaction outcomes for naphthalene formation shows that different mechanisms may dominate in various environments, from combustion flames to the interstellar medium. nih.gov The specific pathways leading to a methylphenyl-substituted naphthalene would similarly be subject to these pressure-dependent kinetics, influencing the final isomeric distribution and yield.

Molecular Modeling and Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For methylphenylnaphthalene systems, the key conformational flexibility arises from the rotation of the methyl and phenyl substituents relative to the rigid naphthalene core. The stability of different isomers is determined by energetic factors, including steric and torsional strain. libretexts.org

In a structurally related compound, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, X-ray crystallography revealed specific orientations of the substituent rings. nih.gov The mean plane of the naphthalene ring system forms a dihedral angle of 65.24° with the dimethylphenyl ring and 55.82° with the methoxyphenyl ring. nih.gov The two substituent rings (dimethylphenyl and methoxyphenyl) are inclined to each other by 59.28°. nih.gov These values indicate a significantly twisted conformation, which minimizes steric repulsion between the bulky substituent groups and the naphthalene backbone. For methylphenylnaphthalene isomers, similar twisted conformations would be expected, with the precise dihedral angles depending on the substitution pattern on both the naphthalene and phenyl rings.

| Interacting Planes | Dihedral Angle (°) |

|---|---|

| Naphthalene Ring and Dimethylphenyl Ring | 65.24 |

| Naphthalene Ring and Methoxyphenyl Ring | 55.82 |

| Dimethylphenyl Ring and Methoxyphenyl Ring | 59.28 |

For the 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene molecule, the naphthalene ring system itself is nearly planar, with the two fused rings being inclined to each other by a very small angle of 3.06°. nih.gov However, the phenyl substituents are significantly twisted out of the naphthalene plane, as evidenced by the large dihedral angles discussed previously. nih.gov This twisting is a common feature in substituted polycyclic aromatic hydrocarbons to alleviate steric strain. The resulting molecular structure is non-planar, which has significant implications for its crystal packing, intermolecular interactions, and physical properties.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the behavior of methylphenylnaphthalene systems both in isolation (in vacuo) and in the presence of a solvent.

MD simulations have been effectively used to investigate the properties of various PAHs. For example, simulations have been performed to understand the partitioning of PAHs between water and soot, a process driven by π-π van der Waals forces. nih.gov Such studies can predict how methylphenylnaphthalene might interact with environmental matrices.

Simulations in solution, particularly in supercritical water, have been used to explore the dissolution behavior of PAHs. researchgate.netbohrium.com These studies show that lighter PAHs like naphthalene dissolve readily, while heavier or more complex PAHs are more sensitive to the thermodynamic state of the solvent. researchgate.net An MD simulation of a methylphenylnaphthalene in a solvent would reveal its solvation dynamics, the structure of the solvent shell around it, and its tendency to aggregate. In vacuo simulations, on the other hand, would be useful for studying the intrinsic conformational dynamics of an isolated molecule, free from solvent effects. These simulations can explore the potential energy surface and identify the most stable conformers.

Intermolecular Interactions and Crystal Structure Prediction

The packing of molecules in a crystal is governed by a complex network of noncovalent intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto this unique molecular surface, one can identify the types of interactions present and their relative importance.

The dominant interactions are typically the nonspecific H···H contacts, which in this analogue account for 64.6% of the total Hirshfeld surface. nih.gov The C···H/H···C interactions, which can include C—H···π bonding, are also highly significant, contributing 27.1%. nih.gov The C···C contacts, indicative of π–π stacking interactions, contribute a smaller but structurally important 3.1%. nih.gov These weak interactions collectively stabilize the crystal structure. nih.gov A similar distribution of noncovalent interactions would be expected to dictate the crystal packing of methylphenylnaphthalene isomers.

| Type of Contact | Contribution (%) |

|---|---|

| H···H | 64.6 |

| C···H/H···C | 27.1 |

| O···H/H···O | 5.2 |

| C···C (π–π stacking) | 3.1 |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to determining the precise molecular structure of methylphenyl-naphthalene isomers. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Computational spectroscopy has become an indispensable tool for predicting and interpreting the spectra of organic molecules, including naphthalene (B1677914) derivatives. nih.govmdpi.com By using methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with high accuracy. nih.govresearchgate.net

Theoretical calculations can simulate the ¹H and ¹³C NMR spectra, providing chemical shifts that aid in the assignment of signals in experimental spectra. samipubco.comresearchgate.net For instance, DFT calculations can predict the distinct chemical shifts for the various protons and carbons in the methylphenyl and naphthalene moieties, helping to distinguish between different isomers. samipubco.com Machine learning algorithms and deep neural networks are also emerging as powerful tools for predicting ¹H chemical shifts with even greater accuracy, often achieving a mean absolute error of less than 0.20 ppm. nih.govcolostate.edu

Similarly, theoretical IR and Raman spectra can be computed to help assign vibrational modes observed in experimental spectra. researchgate.netresearchgate.netnih.gov The calculated frequencies for C-H, C=C, and other characteristic vibrations of the aromatic rings and the methyl group can be correlated with experimental FT-IR and FT-Raman data. nih.govresearchgate.net This comparison between theoretical and experimental spectra is crucial for confirming the molecular structure. researchgate.net

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for Naphthalene Derivatives

| Spectroscopic Technique | Parameter | Theoretical Prediction Method | Typical Accuracy | Reference |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | GIAO, DFT (B3LYP) | ~0.1-0.2 ppm | nih.gov |

| ¹³C NMR | Chemical Shift (ppm) | GIAO, DFT (B3LYP) | >2.00 ppm | nih.gov |

This table is interactive. Click on the headers to sort.

For example, studies on substituted naphthalene compounds have used XRD to determine the unit cell parameters and space group. researchgate.netmdpi.com For a compound like 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene, XRD analysis revealed a monoclinic crystal system with a P21/a space group. researchgate.net Such data provides unequivocal proof of the molecular structure and its arrangement within the crystal lattice. scielo.org.za Powder X-ray diffraction (PXRD) can be used to characterize polycrystalline samples and confirm the phase purity of the synthesized material. researchgate.net

Table 2: Crystallographic Data for a Substituted Methylnaphthalene Compound

| Parameter | Value |

|---|---|

| Compound | 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 13.260(4) |

| b (Å) | 9.596(2) |

| c (Å) | 13.313(3) |

| β (°) | 114.75(2) |

| V (ų) | 1537.4(6) |

Data sourced from a study on a related compound. researchgate.net

Advanced Chromatographic Methods for Isomer Separation and Complex Mixture Analysis

Chromatographic techniques are essential for separating the individual isomers of methylphenyl-naphthalene and for analyzing them within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like methylphenyl-naphthalene. asianpubs.org The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted components and identifies them based on their mass-to-charge ratio. wiley.com